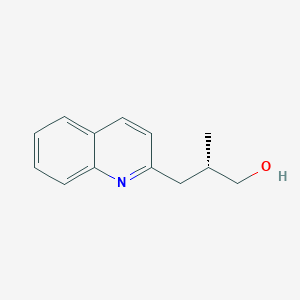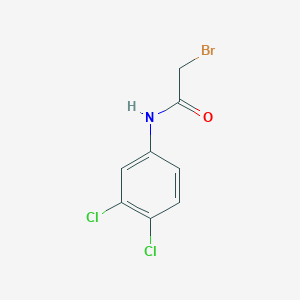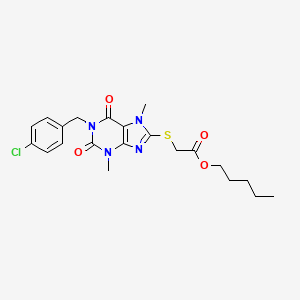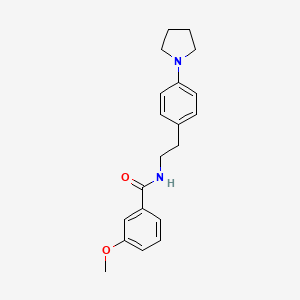
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The nitrogen atoms in the 1,2,4-triazole and quinoxaline rings could potentially act as nucleophiles in reactions. Additionally, the carbonyl group (C=O) in the methanone part of the molecule is also a common site of reactivity .
Applications De Recherche Scientifique
Anticancer Agent Development
The 1,2,4-triazole moiety is a common feature in many pharmacologically active compounds, particularly those with anticancer properties . The ability of such compounds to form hydrogen bonds with biological targets can enhance their pharmacokinetics and pharmacodynamics. The compound could be investigated for its cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and Hela (cervical cancer) cells, using assays like the MTT assay to determine its efficacy and selectivity .
Antimicrobial Applications
Triazole derivatives have shown promise as antimicrobial agents. The subject compound could be explored for its potential activity against resistant strains of bacteria or fungi. This application is particularly relevant in the search for new treatments against drug-resistant pathogens .
Antiviral Research
Compounds with a triazole ring have been utilized in the synthesis of antiviral medications. The compound could be assessed for its effectiveness against viruses such as influenza or HIV, contributing to the development of new antiviral therapies .
Enzyme Inhibition Studies
The triazole ring can act as an inhibitor for various enzymes. Research into the compound’s ability to bind and inhibit specific enzymes, such as aromatase, could provide insights into new therapeutic approaches for diseases like breast cancer, where aromatase plays a key role .
Material Chemistry
The unique structure of triazole derivatives allows them to form non-covalent bonds with a variety of enzymes and receptors. This property can be harnessed in material chemistry to develop new materials with specific biological activities .
Agrochemical Research
Triazole compounds have applications in agrochemistry, where they can be used to develop new pesticides or herbicides. The compound’s efficacy in controlling agricultural pests or diseases could be a significant area of study .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHJUYQIFYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)

![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2876474.png)

![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)

